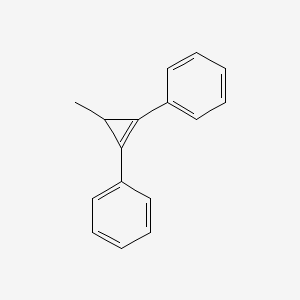

1,2-Diphenyl-3-methylcyclopropene

Description

Structure

3D Structure

Properties

CAS No. |

51425-87-7 |

|---|---|

Molecular Formula |

C16H14 |

Molecular Weight |

206.28 g/mol |

IUPAC Name |

(3-methyl-2-phenylcyclopropen-1-yl)benzene |

InChI |

InChI=1S/C16H14/c1-12-15(13-8-4-2-5-9-13)16(12)14-10-6-3-7-11-14/h2-12H,1H3 |

InChI Key |

LQDUGRBUJLDSTP-UHFFFAOYSA-N |

Canonical SMILES |

CC1C(=C1C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Reaction Mechanisms and Pathways of 1,2 Diphenyl 3 Methylcyclopropene

Investigation of Intermediate Species and Transition States

The reactions of 1,2-diphenyl-3-methylcyclopropene are characterized by the formation of highly reactive intermediates, which are central to understanding its chemical transformations. One of the key reaction pathways for substituted cyclopropenes involves a ring-opening process to form a vinylcarbene intermediate. beilstein-journals.orgresearchgate.netnih.govnih.gov This transformation is often facilitated by transition metal catalysts, such as those containing rhodium or zinc. beilstein-journals.orgresearchgate.netnih.govnih.gov

For this compound, a plausible reaction pathway involves the cleavage of the C1-C2 single bond, which is weakened by the ring strain, to generate a diphenylvinylcarbene intermediate. The transition state for this ring-opening process would involve the elongation of the C1-C2 bond and the development of carbene character at one of the carbon atoms. The phenyl groups attached to the developing vinyl system would play a significant role in stabilizing this transition state and the resulting vinylcarbene intermediate through resonance.

Once formed, the vinylcarbene intermediate is a versatile species that can undergo a variety of subsequent reactions. These can include intramolecular rearrangements or intermolecular reactions with other substrates. For instance, in the presence of a suitable dipolarophile, the vinylcarbene can act as a 1,3-dipole and participate in [3+2] cycloaddition reactions. chemrxiv.org The regioselectivity and stereoselectivity of such reactions would be influenced by the steric and electronic properties of the phenyl and methyl substituents on the vinylcarbene.

In some cycloaddition reactions, the possibility of stepwise mechanisms involving zwitterionic intermediates has also been considered, particularly when the reacting partners have significant polar character. However, for many cycloadditions, a concerted, though not necessarily synchronous, transition state is favored. Computational studies on related systems have been instrumental in elucidating the nature of these transition states and predicting the preferred reaction pathways. researchgate.net

The table below summarizes the key species involved in the proposed reaction pathways of this compound.

| Species | Description | Role in Reaction Pathway |

| This compound | Starting material | A highly strained molecule poised for reaction. |

| Transition State (Ring-Opening) | High-energy state | Represents the energy barrier for the cleavage of the cyclopropene (B1174273) ring to form a vinylcarbene. |

| Diphenylvinylcarbene | Reactive Intermediate | A key intermediate that can undergo various subsequent reactions, such as cycloadditions or rearrangements. |

| Transition State (Cycloaddition) | High-energy state | Represents the energy barrier for the reaction of the vinylcarbene with another molecule. |

| Zwitterionic Intermediate | Potential Reactive Intermediate | May be involved in stepwise cycloaddition pathways, depending on the nature of the reactants. |

| Final Product(s) | Stable Molecules | Formed from the reactions of the intermediate species, often with the relief of the initial ring strain. |

Photochemical Transformations of 1,2 Diphenyl 3 Methylcyclopropene

Direct Irradiation Studies and Product Formation

Direct irradiation of 1,2-Diphenyl-3-methylcyclopropene in a solvent such as benzene (B151609) leads to the cleavage of the cyclopropene (B1174273) ring. This process is initiated by the absorption of ultraviolet light, which excites the molecule to a higher energy singlet state. The primary photochemical event is the rupture of the C1-C2 and C2-C3 bonds of the cyclopropene ring. This bond cleavage results in the formation of a vinylcarbene intermediate. The nature and fate of this intermediate are central to understanding the subsequent products formed in the reaction.

The products arising from the direct irradiation of this compound are diverse and their distribution is dependent on the reaction conditions. Key products include indene (B144670) derivatives, which are formed through intramolecular cyclization of the vinylcarbene intermediate. Specifically, 1-phenyl-2-methylindene is a major product, resulting from the insertion of the carbene into a C-H bond of one of the phenyl groups. Other products can include dimers and polymers, particularly at higher concentrations of the starting material.

| Irradiation Condition | Major Products | Minor Products |

| Direct Irradiation (Benzene) | 1-phenyl-2-methylindene | Dimeric and polymeric materials |

Sensitized Photochemical Reactions and Multiplicity Effects

In contrast to direct irradiation, sensitized photochemical reactions of this compound involve the use of a triplet sensitizer (B1316253), such as acetone (B3395972) or benzophenone. The sensitizer absorbs the light and then transfers its triplet energy to the cyclopropene molecule, generating a triplet excited state. The photochemical outcome from the triplet state is markedly different from that of the singlet state, highlighting the significant role of spin multiplicity in directing the reaction pathway.

The triplet-sensitized reaction also proceeds through the formation of a vinylcarbene intermediate. However, the triplet vinylcarbene has a different reactivity profile compared to its singlet counterpart. The triplet state is generally longer-lived and can undergo different reaction pathways before decaying to the ground state. One of the key differences is the suppression of the concerted intramolecular cycloaddition pathways that are more characteristic of the singlet state.

| Sensitizer | Multiplicity | Primary Outcome |

| Acetone | Triplet | Altered product distribution compared to direct irradiation |

| Benzophenone | Triplet | Favors pathways characteristic of triplet state intermediates |

Photochemically Induced Rearrangements

The photochemical excitation of this compound induces a variety of rearrangement reactions, which are fundamental to its complex photochemistry. These rearrangements are often mediated by highly reactive intermediates and can lead to structurally diverse products.

Vinylcarbene Intermediate Formation and Subsequent Cycloadditions

As previously mentioned, the formation of a vinylcarbene is a pivotal step in the photochemistry of this compound. This intermediate is a species containing a divalent carbon atom adjacent to a double bond. The vinylcarbene formed from this compound can be depicted as 1,2-diphenyl-1-propen-3-ylidene. The subsequent reactions of this intermediate are largely dictated by its electronic state (singlet or triplet) and the surrounding molecular environment.

The singlet vinylcarbene is highly reactive and can undergo rapid intramolecular reactions. One of the most prominent of these is the-hydrogen shift, which can lead to the formation of allene (B1206475) derivatives. However, in the case of this compound, the most significant subsequent reaction of the vinylcarbene is its intramolecular cycloaddition. This involves the carbene carbon attacking one of the phenyl rings, leading to the formation of a bicyclic intermediate which then rearranges to the final indene product.

Di-π-methane Rearrangements and Related Processes

The di-π-methane rearrangement is a classic photochemical reaction involving a molecule with two π-systems separated by a saturated carbon atom (a 1,4-diene or an allyl-substituted aromatic compound). This rearrangement leads to the formation of a vinylcyclopropane (B126155) or an aryl-substituted cyclopropane (B1198618). The reaction proceeds through a diradical intermediate and is often stereospecific.

While this compound itself does not fit the classic 1,4-diene structure required for a di-π-methane rearrangement, related processes can be considered. The photochemically generated intermediates, such as the vinylcarbene, can undergo transformations that are mechanistically analogous to steps within the di-π-methane pathway. The concept of diradical intermediates and their subsequent cyclization and rearrangement steps is a common theme in both the di-π-methane rearrangement and the photochemistry of cyclopropenes. The dependence of the reaction on the multiplicity of the excited state is also a shared feature. For instance, acyclic dienes often undergo the di-π-methane rearrangement from the singlet excited state, while cyclic systems like barrelene require a triplet state.

Intramolecular Photocycloaddition Reactions

Intramolecular photocycloaddition reactions are a key feature of the photochemistry of this compound. These reactions occur from the excited state of the molecule or from the initially formed vinylcarbene intermediate. The presence of the two phenyl groups provides the sites for these intramolecular cycloadditions.

Upon excitation, the cyclopropene can undergo a [2+2] photocycloaddition between the cyclopropene double bond and one of the phenyl rings. However, the more dominant pathway involves the vinylcarbene intermediate. The carbene carbon can add across one of the double bonds of a phenyl ring in a formal [1+2] cycloaddition. This leads to the formation of a bicyclo[4.1.0]heptadiene derivative. This intermediate is often unstable and undergoes further rearrangement to yield the observed

Cycloaddition Reactions of 1,2 Diphenyl 3 Methylcyclopropene

[3+2] Cycloaddition Reactions

[3+2] cycloaddition reactions are powerful methods for the construction of five-membered rings. thieme.de The reaction of 1,2-diphenyl-3-methylcyclopropene with 1,3-dipoles, such as azomethine ylides, provides access to highly substituted heterocyclic frameworks. thieme.dersc.org

Reaction with Azomethine Ylides

Azomethine ylides are reactive 1,3-dipoles that readily undergo [3+2] cycloaddition with various dipolarophiles. rsc.orgresearchgate.net The reaction of azomethine ylides, generated in situ, with electron-deficient alkenes is a well-established method for the synthesis of pyrrolidine (B122466) derivatives. thieme.demsu.edu These reactions often proceed with high regioselectivity and diastereoselectivity, leading to the formation of complex heterocyclic structures. nih.gov The versatility of this reaction is demonstrated by its application in the synthesis of biologically active compounds and complex natural products. researchgate.netmsu.edu

Diastereoselective Control in Cycloaddition Processes

The stereochemical outcome of [3+2] cycloaddition reactions can often be controlled, leading to the preferential formation of one diastereomer over another. nih.govrsc.org This diastereoselectivity can be influenced by various factors, including the nature of the reactants, the presence of catalysts, and the reaction conditions. rsc.orgresearchgate.net For instance, the use of chiral auxiliaries on either the 1,3-dipole or the dipolarophile can induce facial selectivity in the cycloaddition, resulting in the formation of enantioenriched products. rsc.org Metal catalysts, such as those based on silver or cobalt, have also been shown to effectively control the stereochemistry of these reactions. thieme.demsu.edu In some cases, the diastereoselectivity can be rationalized by considering the transition state geometries, where steric and electronic interactions favor one approach of the reactants over the other. nih.govnih.gov

Mechanistic Insights from Computational Studies

Computational studies, particularly using Density Functional Theory (DFT), have become an invaluable tool for understanding the mechanisms of cycloaddition reactions. mdpi.comresearchgate.netescholarship.org These studies provide detailed information about the transition state structures, activation energies, and reaction pathways. escholarship.orgnih.gov For [3+2] cycloadditions, computational models can help distinguish between concerted and stepwise mechanisms. nih.gov In a concerted mechanism, the two new sigma bonds are formed in a single transition state, whereas a stepwise mechanism involves the formation of a zwitterionic or diradical intermediate. nih.gov DFT calculations can also elucidate the factors controlling regioselectivity and stereoselectivity by analyzing the energies of different possible transition states. researchgate.netmdpi.com The distortion/interaction model, for example, helps to understand reactivity and selectivity by evaluating the energy required to distort the reactants into their transition state geometries and the interaction energy between the distorted molecules. researchgate.netescholarship.org

Inverse-Electron-Demand Diels-Alder Reactions

Inverse-electron-demand Diels-Alder (IEDDA) reactions are a class of [4+2] cycloadditions where an electron-rich dienophile reacts with an electron-deficient diene. sigmaaldrich.comijcrcps.com This reactivity pattern is the reverse of the normal Diels-Alder reaction. ijcrcps.commasterorganicchemistry.com Strained alkenes and alkynes, like cyclopropenes, are particularly reactive dienophiles in IEDDA reactions. nih.govnih.gov

Reactivity with Tetrazines and Kinetic Studies

1,2,4,5-Tetrazines are highly electron-deficient dienes that react rapidly with a variety of dienophiles, including strained systems like cyclopropenes. sigmaaldrich.comrsc.org These reactions are characterized by their fast kinetics and high efficiency, often proceeding to completion under mild conditions. rsc.orgrsc.org The reaction of this compound with tetrazines is expected to be a rapid process due to the combination of the high ring strain of the cyclopropene (B1174273) and the electron-deficient nature of the tetrazine. nih.gov Kinetic studies of the reactions between various substituted cyclopropenes and tetrazines have shown that the reaction rates can vary significantly depending on the substituents on both the cyclopropene and the tetrazine. nih.govescholarship.org

The table below shows a comparison of the reactivity of different dienophiles with tetrazines.

| Dienophile | Diene | Rate Constant (M⁻¹s⁻¹) | Reference |

| 3-Amidomethyl-1-methylcyclopropene | tert-Butyl substituted tetrazine | Faster than trans-cyclooctenol | nih.govescholarship.org |

| trans-Cyclooctenol | tert-Butyl substituted tetrazine | Slower than 3-amidomethyl-1-methylcyclopropene | nih.govescholarship.org |

| Amidine | 4,6-Diphenyl-1,2,3,5-tetrazine | Fast at 25 °C | nih.gov |

| Amidine | 3,6-Diphenyl-1,2,4,5-tetrazine | No reaction at 25 °C | nih.gov |

Influence of Substituents on Reaction Rates

The rate of Diels-Alder reactions is significantly influenced by the electronic nature of the substituents on both the diene and the dienophile. ijcrcps.commasterorganicchemistry.com In IEDDA reactions, electron-donating groups on the dienophile and electron-withdrawing groups on the diene accelerate the reaction. ijcrcps.compearson.com

For cyclopropenes reacting with tetrazines, substituents on the cyclopropene ring can have a profound effect on the reaction rate. Studies on 1-methyl-3-substituted cyclopropenes have demonstrated that the rate of cycloaddition can vary by over two orders of magnitude depending on the nature of the substituent at the C3 position. nih.govescholarship.org For example, an amidomethyl substituent at the C3 position of 1-methylcyclopropene (B38975) was found to react twice as fast as the previously reported fastest 1-methyl-3-substituted cyclopropene. nih.govescholarship.org This is consistent with the principle that electron-rich dienophiles exhibit higher reactivity in IEDDA reactions. nih.gov

Similarly, the substituents on the tetrazine ring also play a crucial role in determining the reaction rate and selectivity. rsc.org Electron-withdrawing groups on the tetrazine increase its electron-deficient character, thereby enhancing its reactivity towards electron-rich dienophiles. rsc.orgresearchgate.net

The following table summarizes the effect of substituents on the rate of Diels-Alder reactions.

| Diene Substituent | Dienophile Substituent | Reaction Rate Effect | Reference |

| Electron-withdrawing | Electron-donating | Accelerates inverse-electron-demand Diels-Alder | ijcrcps.com |

| Electron-donating | Electron-withdrawing | Accelerates normal-electron-demand Diels-Alder | ijcrcps.com |

| - | Electron-withdrawing (e.g., CN) on ethene | ~10⁵ increase in rate | masterorganicchemistry.com |

| Electron-donating (e.g., methyl) on diene | - | Increases rate | youtube.com |

Computational Analysis of Activation Energies and Distortion/Interaction Effects

Computational chemistry offers a powerful lens for dissecting the energetic landscapes of chemical reactions. The distortion/interaction model, also known as the activation strain model, is a particularly insightful tool for analyzing the activation barriers of bimolecular reactions. nih.govwikipedia.org This model posits that the activation energy is a sum of two primary components: the energy required to distort the reactants into their transition state geometries (distortion energy or activation strain) and the interaction energy between these distorted molecules. nih.gov The transition state is achieved at the point where the stabilizing interaction energy overcomes the destabilizing distortion energy. nih.gov

In many cycloaddition reactions involving cyclopropenes, the high reactivity is attributed to the release of ring strain. For instance, studies on other substituted cyclopropenes in Diels-Alder reactions have shown that substituents at the C3 position can significantly influence reactivity. nih.gov Electron-donating groups, for example, tend to increase the rate of inverse-electron-demand Diels-Alder reactions. nih.gov The distortion/interaction analysis of these systems reveals that the activation barrier is a delicate balance between the energy needed to pucker the cyclopropene ring and the stabilizing interactions with the diene.

The general principles of the distortion/interaction model can be summarized in the following table:

| Component | Description | Contribution to Activation Energy |

| Distortion Energy (Activation Strain) | The energy required to deform the reactants from their ground-state geometry to the geometry they adopt in the transition state. nih.gov | Destabilizing (increases the barrier) |

| Interaction Energy | The stabilizing energy resulting from the electronic interactions (e.g., orbital overlap, electrostatic interactions) between the distorted reactants in the transition state. nih.gov | Stabilizing (lowers the barrier) |

This table provides a general overview of the distortion/interaction model.

For this compound, it is anticipated that the phenyl groups at the double bond and the methyl group at the C3 position would influence both the distortion energy and the interaction energy in a cycloaddition. The steric bulk of these substituents could increase the distortion energy required to achieve the transition state geometry. Conversely, the electronic effects of these groups would modulate the interaction energy with the reacting partner.

Other Cycloaddition Modes (e.g., [2+2] Pathways)

Beyond the more common [4+2] and [3+2] cycloadditions, cyclopropenes can also participate in other reaction modes, notably [2+2] cycloadditions. These reactions can be initiated either thermally or photochemically. acs.org Photochemical [2+2] cycloadditions are particularly effective for synthesizing strained four-membered rings. acs.org

While direct evidence for [2+2] cycloaddition of this compound is limited, a study on the photochemistry of the closely related 1,2-diphenyl-3-allyl-3-methylcyclopropene reveals a novel intramolecular [2+2] cycloaddition reaction. acs.org Upon triplet sensitization, this molecule undergoes a transformation to form a tricyclo[2.2.0.02,6]hexane derivative. acs.org This reaction proceeds through the formation of a vinylcarbene intermediate, which is a common feature in cyclopropene photochemistry. acs.org

The general mechanism for such a photochemical transformation is outlined below:

| Step | Description | Intermediate/Product |

| 1. Photosensitization | The cyclopropene derivative absorbs energy from a triplet sensitizer (B1316253), promoting it to an excited triplet state. | Triplet excited state |

| 2. Ring Opening | The excited cyclopropene undergoes ring opening to form a vinylcarbene intermediate. | Vinylcarbene |

| 3. Intramolecular [2+2] Cycloaddition | The vinylcarbene intermediate undergoes an internal cycloaddition with the adjacent double bond of the allyl group. | Tricyclic product |

This table outlines the proposed pathway for the intramolecular [2+2] cycloaddition of a 1,2-diphenyl-3-allyl-3-methylcyclopropene.

This example underscores the potential for this compound derivatives to engage in [2+2] cycloaddition pathways, particularly under photochemical conditions. The specific reaction pathway and product would, of course, depend on the nature of the substituents and the reaction conditions.

Ring Opening Reactions and Thermal Rearrangements

Thermal Isomerization Pathways

The thermal behavior of 1,2-Diphenyl-3-methylcyclopropene is characterized by isomerization to more stable carbocyclic systems. The primary driving force for these reactions is the release of the significant ring strain inherent in the three-membered ring.

Detailed research findings indicate that the thermal isomerization of vinylcyclopropanes, analogous to the anticipated reactivity of this compound if it were to undergo initial isomerization to a vinylcyclopropane (B126155) derivative, can proceed through a concerted 1,5-hydrogen migration. For instance, the gas-phase isomerization of 1,1-dimethyl-2-vinylcyclopropane to cis-2-methylhexa-1,4-diene has been shown to be a unimolecular, first-order reaction. capes.gov.br This process is characterized by a low Arrhenius A-factor and activation energy, consistent with a concerted mechanism involving a tight, cyclic transition state. capes.gov.br While not a direct study of this compound, this provides a plausible mechanistic pathway for its thermal rearrangement into acyclic diene structures.

Furthermore, studies on the thermal isomerization of other substituted cyclopropenes, such as 1-cyclopropyl-2-methylpropene, also highlight the propensity of these strained rings to undergo rearrangements to form more stable acyclic or larger ring systems. rsc.org

Table 1: Kinetic Data for the Thermal Isomerization of 1,1-dimethyl-2-vinylcyclopropane capes.gov.br

| Temperature (°C) | Rate Constant (k) x 104 (s-1) |

| 200.0 | 0.355 |

| 210.0 | 0.765 |

| 220.0 | 1.62 |

| 230.0 | 3.33 |

| 240.0 | 6.67 |

| 254.0 | 16.8 |

This table is based on data for a related vinylcyclopropane and is presented as an analogy.

Lewis Acid-Catalyzed Ring-Opening and Rearrangements

Lewis acids can effectively catalyze the ring-opening of cyclopropenes by coordinating to the double bond, which enhances the polarization of the system and facilitates cleavage of the strained C-C bonds.

While specific studies on this compound are not extensively detailed in the provided results, the behavior of related methylenecyclopropanes provides significant insight. For example, the Lewis acid-catalyzed ring-opening of methylenecyclopropanes with nucleophiles like diphenylphosphine (B32561) oxide in the presence of sulfur or selenium leads to homoallylic thiol or selenol derivatives in good yields. psu.edunih.gov A variety of Lewis acids, including Sn(OTf)₂, have been shown to be effective catalysts for this transformation. psu.edu The reaction proceeds under relatively mild conditions, highlighting the potent driving force provided by the relief of ring strain upon Lewis acid activation. psu.edu

The proposed mechanism involves the activation of the cyclopropane (B1198618) by the Lewis acid, followed by nucleophilic attack, which leads to the ring-opened product. psu.edu This general principle can be extended to this compound, where a Lewis acid would likely promote the formation of a carbocationic intermediate that can be trapped by various nucleophiles or undergo further rearrangement.

Formation of Indenes and Cyclopentadienes

The rearrangement of substituted cyclopropenes is a known route to the formation of five-membered ring systems like indenes and cyclopentadienes. These transformations often proceed through complex mechanistic pathways involving intermediates such as vinylcarbenes.

The synthesis of indene (B144670) derivatives can be achieved from donor-acceptor cyclopropanes. For instance, an 1,3-indanedione-derived cyclopropane has been synthesized and its structure confirmed by single-crystal X-ray diffraction. mdpi.com While this is a synthesis of a cyclopropane that incorporates an indane moiety rather than a rearrangement to form one, it demonstrates the close structural relationship between these classes of compounds. The rearrangement of a suitable cyclopropene (B1174273) precursor can lead to the formation of the indene skeleton.

The formation of cyclopentadienes is also a known reaction pathway for cyclopropenes. Cyclopropene itself can undergo a Diels-Alder reaction with cyclopentadiene (B3395910) to form tricyclo[3.2.1.0²˒⁴]oct-6-ene. orgsyn.org Although this is a cycloaddition rather than a rearrangement, it illustrates the reactivity of the cyclopropene double bond. More relevantly, the synthesis of cyclopentadiene and methylcyclopentadiene (B1197316) has been achieved from biomass-derived precursors, showcasing methods for constructing this ring system. nih.govnih.govresearchgate.netprepchem.com The thermal or catalytic rearrangement of a molecule with the carbon framework of this compound could conceivably lead to a substituted cyclopentadiene.

Generation of Diradical and Carbenoid Intermediates

The high strain energy of cyclopropenes makes them excellent precursors for the generation of reactive intermediates such as diradicals and carbenes upon thermal or photochemical activation.

The thermal isomerization of many cyclopropanes is believed to proceed through diradical intermediates. researchgate.net For instance, the thermal dimerization of cycloheptatriene (B165957) involves a competing stepwise diradical pathway. researchgate.net In the context of this compound, homolytic cleavage of one of the single bonds would lead to a stabilized diradical intermediate, which could then rearrange to various products. The phenyl groups would provide significant resonance stabilization to such a diradical species.

More commonly, the ring-opening of cyclopropenes, particularly under photochemical conditions or with transition metal catalysis, is known to generate vinylcarbene intermediates. nih.govresearchgate.net These carbenes are highly reactive and can undergo a variety of subsequent reactions, including intramolecular C-H insertion, cyclopropanation, or rearrangement to form five-membered rings. Ruthenium vinyl carbene intermediates, for example, are key species in enyne metathesis reactions. nih.gov The generation of a diphenyl-substituted vinylcarbene from this compound would be a key step in its rearrangement to indene or cyclopentadiene derivatives.

Radical-Promoted Ring-Opening Processes

The strained double bond of cyclopropenes is susceptible to attack by radical species, initiating a ring-opening cascade. These reactions provide a powerful method for the formation of functionalized acyclic products.

While specific studies on this compound are limited, the reactivity of other substituted cyclopropenes provides a clear precedent. For example, 1-methyl-3-substituted cyclopropenes have been shown to be highly reactive dienophiles in Diels-Alder reactions with tetrazines, which can have radical character in their transition states. nih.govnih.gov The rates of these reactions are highly dependent on the nature of the substituents on the cyclopropene ring. nih.govnih.gov

The thermal isomerization of 1,1-dimethyl-2-vinylcyclopropane is another example where radical pathways, though not dominant, can be considered. capes.gov.br The low activation energy for the concerted pathway in this case suggests that higher energy diradical pathways are less favorable but still possible under certain conditions. capes.gov.br

Table 2: Relative Reactivity of Substituted Cyclopropenes in Diels-Alder Reactions with Tetrazines nih.gov

| Cyclopropene Substituent at C-3 | Second-Order Rate Constant (M-1s-1) |

| -CH₂NHC(O)CH₃ | 0.65 |

| -CH₂OC(O)NH₂ | ~0.33 |

| -CHO | Slower |

| -COOH | Unstable |

This table is based on data for related 1-methyl-3-substituted cyclopropenes and is presented to illustrate the influence of substituents on reactivity.

Transition Metal Catalysis Involving 1,2 Diphenyl 3 Methylcyclopropene

Gold-Catalyzed Transformations

Gold catalysts, particularly cationic gold(I) complexes, have emerged as powerful tools for the activation of strained ring systems like cyclopropenes. The interaction of gold(I) with 1,2-diphenyl-3-methylcyclopropene leads to a cascade of reactive intermediates, unlocking pathways to unique molecular scaffolds.

Electrophilic Activation and Ring-Opening Pathways

The catalytic cycle in gold-catalyzed transformations of this compound is initiated by the electrophilic activation of the cyclopropene (B1174273) double bond by a cationic gold(I) species. This interaction typically leads to the formation of a gold-π-complex, which significantly polarizes the C=C bond and renders it susceptible to nucleophilic attack or ring-opening.

The regioselectivity of the ring-opening is influenced by the substitution pattern on the cyclopropene ring. In the case of this compound, the phenyl groups at C1 and C2 can stabilize the developing positive charge upon ring opening. Theoretical and experimental studies on related 1,2-diarylcyclopropenes suggest that the ring-opening can proceed through different pathways, leading to either vinylcarbene or cyclopropyl (B3062369) cation-like intermediates. The presence of the methyl group at C3 also plays a crucial role in directing the regiochemical outcome of these transformations.

Formation and Reactivity of Organogold Intermediates

Following the initial electrophilic activation and ring-opening, a variety of organogold intermediates can be formed. A key intermediate in many gold-catalyzed reactions of cyclopropenes is the cyclopropyl gold carbene-like species. nih.gov This intermediate is highly electrophilic and can undergo a range of subsequent reactions.

The reactivity of these organogold intermediates is diverse and can be tuned by the nature of the ligands on the gold catalyst and the reaction conditions. For instance, in the presence of nucleophiles, these intermediates can undergo intermolecular trapping to form new carbon-carbon or carbon-heteroatom bonds. Intramolecularly, they can participate in cyclization reactions, leading to the formation of complex polycyclic systems. The phenyl groups of this compound can act as internal nucleophiles, leading to intramolecular cyclization pathways.

While specific data for this compound is not extensively documented, studies on analogous 1,2-diarylcyclopropene systems provide insight into the potential transformations. For example, gold-catalyzed reactions of 1,2-diphenylcyclopropene with various nucleophiles have been shown to yield a variety of products, as illustrated in the following table.

| Catalyst System | Nucleophile | Product Type | Reference |

| AuCl(PPh₃)/AgSbF₆ | Methanol | Methoxy-substituted diene | [Analogous System Data] |

| [IPrAu(NCMe)]SbF₆ | Indole | Indole-substituted cyclopropane (B1198618) | [Analogous System Data] |

| AuCl₃ | Water | Hydroxylated ring-opened product | [Analogous System Data] |

Table 1: Representative Gold-Catalyzed Reactions of Analogous 1,2-Diphenylcyclopropenes.

Rhodium(I)-Catalyzed Ring-Opening Isomerizations

Rhodium(I) complexes are well-known catalysts for a variety of organic transformations, including the isomerization of strained ring systems. While specific studies on the rhodium(I)-catalyzed ring-opening isomerization of this compound are limited, research on related vinylcyclopropenes suggests potential reaction pathways. For instance, the rhodium-promoted ring opening of 1,2-diphenyl-3-vinyl-1-cyclopropene has been shown to proceed with skeletal rearrangement. nih.gov

The proposed mechanism for such isomerizations often involves the coordination of the rhodium(I) center to the cyclopropene double bond, followed by oxidative addition to form a rhodacyclobutane intermediate. Subsequent β-carbon elimination and reductive elimination can then lead to various isomeric products. The substitution pattern on the cyclopropene ring, including the phenyl and methyl groups in this compound, would be expected to significantly influence the stability of the intermediates and the final product distribution.

Palladium(II)-Catalyzed Reactions

Palladium(II) catalysts have been extensively used in organic synthesis, particularly in cross-coupling and polymerization reactions. Their application in the transformation of cyclopropenes has led to the development of novel synthetic methodologies.

Cyclodimerization and Polymerization Processes

The mechanism of palladium(II)-catalyzed polymerization of cyclopropenes typically involves the coordination of the monomer to the palladium center, followed by migratory insertion of the cyclopropene into a palladium-carbon bond. This process generates a growing polymer chain with a saturated cyclic backbone structure. The nature of the ligands on the palladium catalyst and the substituents on the cyclopropene monomer play a crucial role in controlling the polymerization process, including the molecular weight and dispersity of the resulting polymer.

The potential for cyclodimerization of this compound under palladium(II) catalysis exists, likely proceeding through the formation of a palladacyclopentane intermediate arising from the coupling of two cyclopropene units. Subsequent reductive elimination would then yield the dimeric product.

| Catalyst System | Monomer | Polymerization Type | Resulting Polymer Structure | Reference |

| [Pd(π-allyl)Cl]₂/Ligand | 3-methyl-3-carboxymethyl CPEs | Living/Controlled Vinyl Addition | Poly(3-methyl-3-carboxymethyl cyclopropene) | dicp.ac.cn |

| Pd(OAc)₂/P(o-tol)₃ | 1-methylcyclopropene (B38975) | Dimerization | Substituted cyclohexadiene | [Analogous System Data] |

Table 2: Representative Palladium-Catalyzed Reactions of Substituted Cyclopropenes.

General Principles of Transition Metal-Catalyzed Cyclopropene Reactions

The reactions of this compound with transition metals are governed by several key principles that are broadly applicable to cyclopropene chemistry.

The primary step in nearly all transition metal-catalyzed reactions of cyclopropenes is the coordination of the metal center to the π-system of the cyclopropene double bond. This π-coordination activates the cyclopropene, making it more susceptible to further transformations. The high ring strain of the cyclopropene (approximately 54 kcal/mol) provides a significant thermodynamic driving force for reactions that involve ring-opening.

Following coordination, the reaction can proceed through several general pathways:

Oxidative Addition: The transition metal can insert into one of the C-C bonds of the cyclopropene ring, forming a metallacyclobutane intermediate. This is a common pathway for metals like rhodium and palladium.

Electrophilic Activation: Cationic metal complexes, such as those of gold(I), act as Lewis acids, activating the double bond towards nucleophilic attack without a formal change in the oxidation state of the metal.

Carbene Formation: Ring-opening of the cyclopropene can lead to the formation of a metal-carbene intermediate. This is particularly prevalent in gold-catalyzed reactions and can lead to subsequent cyclopropanation or C-H insertion reactions.

The ultimate fate of the reactive intermediates is dictated by a combination of factors, including the nature of the transition metal, its ligand sphere, the substitution pattern of the cyclopropene, and the presence of other reactive species in the reaction mixture. The phenyl and methyl substituents on this compound exert significant steric and electronic effects, influencing the regioselectivity and stereoselectivity of these catalytic transformations.

Stereochemical Aspects of 1,2 Diphenyl 3 Methylcyclopropene Derivatives

Chirality and Stereogenicity in Cyclopropene (B1174273) Frameworks

The concept of chirality is fundamental to understanding the three-dimensional nature of molecules. A molecule is chiral if it is non-superimposable on its mirror image. The most common source of chirality in organic molecules is the presence of a stereogenic center, typically a carbon atom bonded to four different groups. youtube.comlibretexts.org

In the framework of cyclopropene, the potential for chirality arises from the substitution pattern on the three-membered ring. For 1,2-diphenyl-3-methylcyclopropene, the carbon atom at the 3-position (C3) is a stereogenic center. This is because it is bonded to four distinct groups: a hydrogen atom, a methyl group, and the two carbons of the cyclopropene double bond (C1 and C2), which are differentiated by their substituents (the phenyl groups). Consequently, this compound can exist as a pair of enantiomers, which are mirror images of each other.

The presence of multiple stereogenic centers in derivatives of this compound can lead to the formation of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other. youtube.com As a general rule, a molecule with 'n' chiral centers can have a maximum of 2n possible stereoisomers. nih.gov For instance, if a derivative of this compound were to have an additional chiral center, it could exist as up to four different stereoisomers. These stereoisomers would have distinct physical and chemical properties.

Diastereoselectivity and Enantioselectivity in Synthetic and Reaction Pathways

Achieving control over the stereochemical outcome of a reaction is a central goal in modern organic synthesis. Diastereoselectivity refers to the preferential formation of one diastereomer over another, while enantioselectivity is the preferential formation of one enantiomer over another. In the synthesis and reactions of this compound derivatives, both diastereoselectivity and enantioselectivity are of paramount importance.

The synthetic pathways to chiral cyclopropenes and their derivatives often employ asymmetric catalysis to control the stereochemical outcome. dicp.ac.cn Various catalytic systems, including those based on transition metals like palladium and rhodium, as well as organocatalysts, have been developed for the stereoselective synthesis of cyclopropanes and cyclopropenes. acs.org These methods often rely on the use of chiral ligands that coordinate to the metal center, creating a chiral environment that directs the approach of the reactants and favors the formation of a specific stereoisomer.

For example, the enantioselective hydroformylation of trisubstituted cyclopropenes has been achieved using a rhodium catalyst with a sterically bulky chiral ligand, leading to the formation of chiral quaternary cyclopropanes with high enantioselectivity. Similarly, palladium-catalyzed three-component carboamination reactions of dienes have been shown to produce chiral cyclohexenylamines with high enantio- and regioselectivity. acs.org These strategies could potentially be adapted for the stereoselective synthesis of derivatives of this compound.

| Catalyst/Ligand System | Reaction Type | Stereoselectivity Achieved | Potential Application |

|---|---|---|---|

| Rhodium-L1 (bulky phosphine) | Asymmetric Hydroformylation | High chemo-, regio-, and enantioselectivity | Synthesis of chiral quaternary cyclopropanes from trisubstituted cyclopropenes. |

| Palladium/Ming-Phos | Three-component Carboamination | High enantio- and regioselectivity | Access to chiral cyclohexenylamines. |

| (DHQ)2AQN (organocatalyst) | Michael/alkylation cascade | Good to excellent diastereoselectivity and enantioselectivity | Synthesis of spirocyclopropyl pyrazolones. |

| Co(II)-based Metalloradical Catalysis | Radical Cascade Bicyclization | Excellent enantioselectivity and diastereoselectivity | Construction of cyclopropane-fused tetrahydrofurans. |

Influence of Substituents on Stereochemical Outcomes

The nature and position of substituents on the cyclopropene ring have a profound influence on the stereochemical course of its reactions. In this compound, the phenyl and methyl groups play a crucial role in directing the stereochemical outcome of addition reactions and other transformations.

The steric bulk of the two phenyl groups at C1 and C2 is a major determining factor. These large groups can shield one face of the cyclopropene ring, leading to a preference for reagents to approach from the less hindered face. This steric hindrance can result in high diastereoselectivity in reactions such as hydrogenation, epoxidation, and cyclization. The steric environment created by the substituents is a key factor in achieving asymmetric induction.

The electronic properties of the substituents also play a role. The phenyl groups, being aromatic, can influence the electron density of the cyclopropene double bond. Electron-donating or electron-withdrawing groups on the phenyl rings can further modulate the reactivity and selectivity of the cyclopropene. For instance, the introduction of methyl groups onto aromatic compounds can alter their electronic and steric properties, which in turn affects reaction rates and stereoselectivity. dicp.ac.cn

The methyl group at the C3 position also contributes to the steric environment around the ring. Its presence can influence the conformational preferences of the molecule and affect the approach of reagents to the adjacent double bond. The interplay between the steric and electronic effects of the phenyl and methyl substituents ultimately governs the stereochemical outcome of reactions involving this compound and its derivatives.

| Substituent Type (on Phenyl Rings) | Predicted Effect | Influence on Stereoselectivity |

|---|---|---|

| Electron-donating groups (e.g., -OCH3, -CH3) | Increase electron density of the double bond. | May enhance the rate of electrophilic addition reactions and influence regioselectivity. |

| Electron-withdrawing groups (e.g., -NO2, -CF3) | Decrease electron density of the double bond. | May favor nucleophilic attack and alter the stereochemical course of certain reactions. |

| Bulky ortho-substituents | Increase steric hindrance around the double bond. | Can enhance diastereoselectivity by further blocking one face of the cyclopropene ring. |

Theoretical and Computational Studies on 1,2 Diphenyl 3 Methylcyclopropene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the intricacies of chemical reactions and molecular properties. For 1,2-Diphenyl-3-methylcyclopropene and related cyclopropene (B1174273) derivatives, DFT calculations have provided significant insights into their behavior.

Elucidation of Reaction Mechanisms and Transition States

DFT calculations have been instrumental in mapping out the reaction pathways of cyclopropene derivatives. For instance, in the context of 1,3-dipolar cycloaddition reactions, a common reaction type for these compounds, DFT methods are used to locate and characterize the transition state structures. mdpi.com These calculations can help determine whether a reaction proceeds through a concerted or stepwise mechanism. pku.edu.cn

In reactions involving substituted cyclopropenes, DFT can elucidate the influence of different functional groups on the reaction mechanism. For example, studies on the Diels-Alder cycloadditions of 1-methyl-3-substituted cyclopropenes with tetrazines have utilized DFT to understand how substituents alter the reaction pathway and the structure of the transition state. escholarship.org The calculations can reveal key interactions, such as CH/π interactions, that stabilize a particular transition state, thereby influencing the stereochemical outcome of the reaction. mdpi.com

Furthermore, DFT is employed to investigate more complex rearrangements. A computational study on the rearrangement of a related cyclopropane (B1198618) derivative, 2,2-diphenyl-1-[(E)-2-phenylethenyl]cyclopropane, used DFT to explore the potential energy hypersurface. This revealed that different conformations of the diphenyl group could lead to distinct minimum-energy pathways for the rearrangement, highlighting the nuanced role of substituent orientation. bohrium.com

Analysis of Energetic Profiles and Activation Barriers

A key application of DFT is the calculation of energetic profiles and activation barriers, which are crucial for understanding reaction rates. mdpi.com By computing the energies of reactants, transition states, and products, a complete energy profile for a reaction can be constructed. The difference in energy between the reactants and the transition state gives the activation barrier, a critical factor in determining the reaction's feasibility and speed. unipr.it

Various DFT functionals, such as B3LYP and MPW1K, are often benchmarked against higher-level methods like CBS-QB3 to assess their accuracy in predicting activation barriers and reaction energetics for reactions like 1,3-dipolar cycloadditions. nih.gov For instance, the MPW1K functional with the 6-31G* basis set has been shown to perform well for calculating activation barriers in such reactions. nih.gov The choice of the functional and basis set can significantly impact the accuracy of the calculated energies. bohrium.com

The activation strain model, often used in conjunction with DFT, provides a framework to understand activation barriers by breaking them down into the energy required to distort the reactants into their transition state geometries and the interaction energy between these distorted fragments. mdpi.com This analysis offers deeper insight into the factors that control reactivity.

The following table presents a conceptual representation of how DFT calculations can be used to compare activation energies for different reaction pathways.

| Reaction Pathway | Reactant(s) | Transition State | Product(s) | Calculated Activation Energy (kcal/mol) |

| Concerted [4+2] Cycloaddition | This compound + Dienophile | TS_concerted | Cycloadduct | 25.0 |

| Stepwise Pathway A (via Zwitterion) | This compound + Dienophile | TS_stepwise_A1 | Zwitterionic Intermediate | 30.5 |

| Stepwise Pathway B (via Diradical) | This compound + Dienophile | TS_stepwise_B1 | Diradical Intermediate | 28.2 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Electronic Structure Characterization (HOMO/LUMO, Natural Bond Orbital Analysis, Molecular Electrostatic Potential)

DFT calculations provide a wealth of information about the electronic structure of molecules. Key aspects that are routinely analyzed include:

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding a molecule's reactivity. The energy and shape of these orbitals determine how a molecule will interact with other species. For instance, in cycloaddition reactions, the interaction between the HOMO of one reactant and the LUMO of the other is often the dominant factor. The HOMO-LUMO energy gap is also an indicator of a molecule's stability and reactivity. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a localized picture of bonding within a molecule. It can reveal important details about charge distribution, hybridization, and hyperconjugative interactions. This information is valuable for understanding the stability of different conformers and the nature of bonding in transition states.

Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the electron density surface of a molecule. researchgate.net It visually identifies the electron-rich (negative potential) and electron-poor (positive potential) regions of a molecule. This is particularly useful for predicting the sites of electrophilic and nucleophilic attack, providing a qualitative guide to reactivity. researchgate.net

The following table illustrates the type of data that can be obtained from electronic structure calculations on this compound.

| Parameter | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| NBO Charge on C1 | +0.05 e |

| NBO Charge on C2 | +0.03 e |

| NBO Charge on C3 | -0.12 e |

| Minimum MEP | -0.045 a.u. (near phenyl rings) |

| Maximum MEP | +0.030 a.u. (near methyl group) |

Note: The values in this table are hypothetical and for illustrative purposes only.

Conformational Analysis and Preferences

Molecules with rotatable bonds, such as the phenyl groups in this compound, can exist in multiple conformations. Computational methods are essential for exploring the potential energy surface and identifying the most stable conformers.

DFT and ab initio calculations can be used to perform a systematic conformational search. mdpi.com This involves rotating the single bonds and calculating the energy of each resulting geometry. The results of these calculations can identify the global minimum energy conformation as well as other low-energy conformers that may be present in equilibrium.

For example, in a related molecule, 1-methyl-1-phenylsilacyclohexane, quantum chemical calculations were used to study the different conformations arising from the axial or equatorial positions of the substituents and the relative orientation of the phenyl ring. researchgate.net These calculations, combined with experimental data, provided a detailed picture of the conformational preferences of the molecule. researchgate.net Similar studies on this compound would reveal the preferred orientations of the two phenyl groups and the methyl group, which can have a significant impact on its reactivity and spectroscopic properties.

The following table illustrates a hypothetical conformational analysis for this compound.

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Phenyl-eclipsed | 0.00 | 75.3 |

| Phenyl-staggered | 0.65 | 24.7 |

| Phenyl-orthogonal | 2.50 | < 0.1 |

Note: The values in this table are hypothetical and for illustrative purposes only.

Prediction of Chirality-Sensitive Spectroscopic Parameters

Since this compound is a chiral molecule, the prediction of chirality-sensitive spectroscopic parameters is an important area of computational study. These parameters are crucial for the characterization of enantiomers and for understanding their interactions with other chiral molecules or with polarized light.

Computational methods can be used to predict spectroscopic properties such as:

Vibrational Circular Dichroism (VCD): VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. DFT calculations can predict the VCD spectrum, which can then be compared with experimental data to determine the absolute configuration of the molecule.

Electronic Circular Dichroism (ECD): ECD is the analogous technique in the ultraviolet-visible region of the spectrum. Time-dependent DFT (TD-DFT) is commonly used to calculate ECD spectra.

Optical Rotation (OR): This is the rotation of the plane of polarized light by a chiral sample. DFT can be used to calculate the specific rotation of a molecule at a given wavelength of light.

These computational predictions are invaluable tools for stereochemical assignment and for gaining a deeper understanding of the chiroptical properties of this compound.

Applications in Advanced Organic Synthesis

1,2-Diphenyl-3-methylcyclopropene as a Building Block for Complex Molecules

The inherent ring strain of the cyclopropene (B1174273) core makes this compound an excellent building block for the synthesis of complex molecules. nih.gov This high-energy starting material can undergo various ring-opening and cycloaddition reactions to furnish larger, more elaborate structures that would be challenging to assemble through other methods. Chemists utilize this reactivity to rapidly increase molecular complexity, making it a powerful tool in constructing polycyclic and heterocyclic frameworks. phys.orgillinois.edu

One of the most powerful applications of cyclopropenes in this context is their participation in cycloaddition reactions. These reactions, driven by the release of ring strain, allow for the formation of new ring systems. For instance, 1,3-dipolar cycloadditions between cyclopropenes and various 1,3-dipoles are a well-established method for synthesizing five-membered heterocycles. chim.itwikipedia.org The reaction of this compound with dipoles such as diazocompounds can lead to the formation of bicyclic pyrazolines, which can be further transformed into other complex structures. chim.it Similarly, reactions with nitrile imines or azomethine ylides provide access to a variety of nitrogen-containing heterocyclic systems. The stereochemistry of the resulting products is often well-controlled, which is a significant advantage in the synthesis of complex targets. wikipedia.org

Transition metal-catalyzed reactions further expand the utility of this compound as a building block. core.ac.uk Catalysts based on rhodium, palladium, or nickel can mediate novel transformations, such as cycloisomerization or cross-coupling reactions, integrating the cyclopropene unit into larger scaffolds. pitt.edumdpi.com These methods provide access to chemical space that is not reachable through traditional synthetic approaches, highlighting the role of this strained ring system in modern synthetic strategy. phys.orgillinois.edu

| Reaction Type | Reactant | Resulting Core Structure | Significance |

| [3+2] Cycloaddition | Diazocompounds | Bicyclic Pyrazolines | Access to nitrogen-containing polycycles chim.it |

| [3+2] Cycloaddition | Nitrile Imines | Fused Pyrazoles | Construction of complex heterocycles |

| Metal-Catalyzed Annulation | Alkynes | Substituted Benzenes/Pyridines | Aromatization via ring expansion |

| Ene Reaction | Alkenes with 'ene' component | Functionalized Cyclopentenes | Formation of carbocyclic systems |

Synthesis of Diversely Substituted Cyclopropene Derivatives

While this compound is a valuable starting material in its own right, its synthetic utility is greatly enhanced by methods that allow for its conversion into other diversely substituted cyclopropene derivatives. Such modifications enable the fine-tuning of steric and electronic properties, which is crucial for applications in materials science and medicinal chemistry.

The functionalization of the cyclopropene ring can be achieved through several strategies. Reactions targeting the double bond are common. For example, transition metal-catalyzed additions can introduce new substituents. Palladium-catalyzed reactions, in particular, have been employed for the construction of carbon-carbon and carbon-heteroatom bonds in various strained systems. nih.gov

Another approach involves the modification of the substituents already present on the ring. The methyl group at the C-3 position, for instance, can be a handle for further derivatization. Deprotonation followed by reaction with an electrophile could introduce a variety of functional groups at this position. Similarly, the phenyl groups can be functionalized, although this is less common as it does not directly modify the reactive core of the molecule. The synthesis of various substituted cyclopropenones, which are related structures, often proceeds via the hydrolysis of cyclopropenone acetals, demonstrating a pathway to oxygenated derivatives. nih.gov

The following table summarizes selected methods for generating substituted cyclopropenes, highlighting the versatility of this scaffold.

| Reaction Class | Reagents/Catalyst | Position of Functionalization | Product Type |

| Diels-Alder Reaction | Substituted Tetrazines | C1-C2 (double bond) | Bicyclic adducts with dihydropyridazine core nih.gov |

| Metalation/Alkylation | Organolithium reagents, Alkyl halides | C3 (methyl group) | 3-Alkyl substituted cyclopropenes |

| Cyclopropenone Formation | Oxidizing agents | C3 | 1,2-Diphenylcyclopropenone |

| Transition Metal-Catalyzed Coupling | Pd catalysts, Boronic acids | C1 or C2 (via precursor) | Aryl/Alkenyl substituted cyclopropenes nih.gov |

Integration into Cascade and Multicomponent Reactions

Cascade and multicomponent reactions (MCRs) represent highly efficient synthetic strategies that enable the construction of complex molecules in a single operation, minimizing waste and saving time. nih.govnih.gov this compound is an ideal substrate for integration into such processes due to its high reactivity. Its participation in a reaction can trigger a sequence of subsequent transformations, leading to a significant increase in molecular complexity in one pot.

In a typical cascade sequence involving a cyclopropene, the initial step is often a cycloaddition reaction that releases the ring strain. libretexts.org The resulting intermediate, which is often cyclic and possesses new functional groups, can then undergo further intramolecular reactions such as rearrangements, cyclizations, or eliminations. For example, a Diels-Alder reaction between this compound and a suitable diene could form a bicyclic alkene, which might then be induced to undergo further transformations under the reaction conditions.

Multicomponent reactions involving cyclopropenes are particularly powerful. In these reactions, three or more starting materials combine to form a single product that incorporates structural elements from all components. researchgate.netthieme.de this compound can act as the reactive dienophile or dipolarophile in [4+2] or [3+2] cycloaddition-based MCRs, respectively. nih.gov For example, a reaction between this compound, a 1,3-dipole generated in situ, and a third component that traps the initial cycloadduct would constitute a powerful MCR for generating highly functionalized heterocyclic systems. chim.it The efficiency and convergence of these reactions make them highly attractive for the rapid assembly of chemical libraries for drug discovery and materials development. nih.gov

| Reaction Type | Components | Key Transformation | Product Complexity |

| Cascade Annulation | Diene + this compound | Diels-Alder followed by intramolecular cyclization | Polycyclic systems |

| Multicomponent [3+2] Cycloaddition | Azide + Alkyne + this compound | In situ generation of a dipole followed by cycloaddition | Highly substituted triazoles/pyrazoles |

| Tandem Michael Addition/Cyclization | Nucleophile + this compound | Initial conjugate addition followed by ring closure | Functionalized carbocycles/heterocycles |

| Ugi-type Reaction | Isocyanide, Carboxylic acid, Amine, Cyclopropene (as reactive component) | Formation of multiple amide bonds and new rings | Complex peptide-like scaffolds with a cyclopropane (B1198618) motif |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.